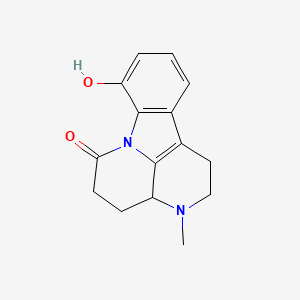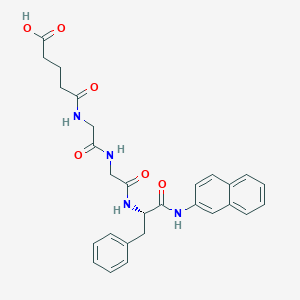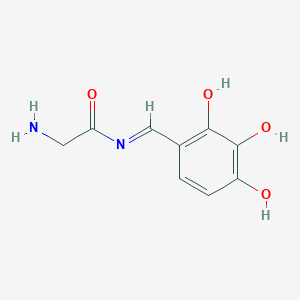
Manganese divalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese divalerate is a chemical compound consisting of manganese and valeric acid It is known for its unique properties and applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
Manganese divalerate can be synthesized through several methods. One common approach involves the reaction of manganese salts with valeric acid under controlled conditions. The reaction typically requires a solvent, such as water or ethanol, and may involve heating to facilitate the reaction. The resulting product is then purified through crystallization or other separation techniques.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where manganese salts and valeric acid are combined under optimized conditions. The process may involve continuous stirring, temperature control, and the use of catalysts to enhance the reaction rate and yield. The final product is often subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Manganese divalerate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation states of manganese, such as manganese dioxide.
Reduction: The compound can be reduced to lower oxidation states, depending on the reagents and conditions used.
Substitution: this compound can participate in substitution reactions where the valerate group is replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used to oxidize this compound.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Solvents: Water, ethanol, and other polar solvents are often used in these reactions.
Major Products Formed
Oxidation: Manganese dioxide and other manganese oxides.
Reduction: Manganese(II) compounds.
Substitution: Various manganese complexes with different ligands.
Scientific Research Applications
Manganese divalerate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for other manganese compounds.
Biology: Studied for its potential role in biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which manganese divalerate exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, this compound can interact with enzymes and proteins, influencing their activity and function. The compound may also participate in redox reactions, affecting cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Manganese divalerate can be compared with other manganese compounds, such as manganese acetate, manganese chloride, and manganese sulfate While these compounds share some similarities, this compound is unique in its specific chemical structure and properties
List of Similar Compounds
- Manganese acetate
- Manganese chloride
- Manganese sulfate
- Manganese nitrate
This compound stands out due to its unique combination of manganese and valeric acid, offering specific advantages in certain applications.
Properties
CAS No. |
70268-41-6 |
|---|---|
Molecular Formula |
C10H18MnO4 |
Molecular Weight |
257.19 g/mol |
IUPAC Name |
manganese(2+);pentanoate |
InChI |
InChI=1S/2C5H10O2.Mn/c2*1-2-3-4-5(6)7;/h2*2-4H2,1H3,(H,6,7);/q;;+2/p-2 |
InChI Key |
RIPRKTVEBCPYNQ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(=O)[O-].CCCCC(=O)[O-].[Mn+2] |
Related CAS |
109-52-4 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


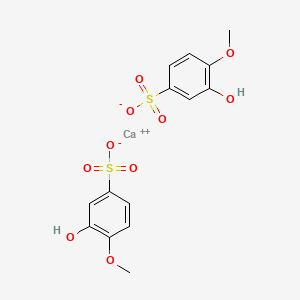
![2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B13803598.png)
![(3-heptyl-5-hydroxyphenyl) 2-[(2S,3R,4R,5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-heptyl-4-hydroxybenzoate](/img/structure/B13803602.png)
![tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione](/img/structure/B13803606.png)
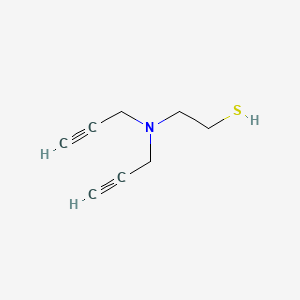
![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-16-hydroxy-4,5',7,9,13-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one](/img/structure/B13803615.png)
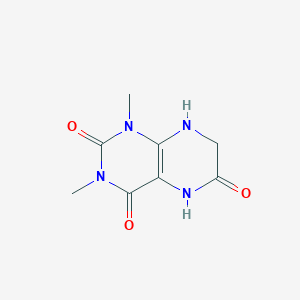
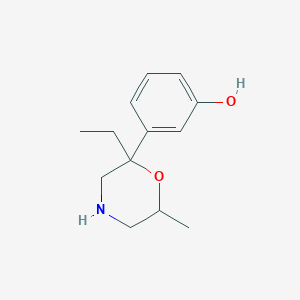
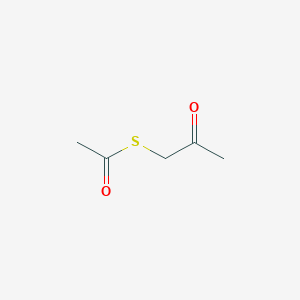
![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(5-fluoro-2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13803638.png)
![cis-1-hydroxy-3-(1,1-dimethylheptyl)-6,6-dimethyl-6,6a,7,8,10,10a-hexahydro-9H-dibenzo[b,d]-pyran-9-one](/img/structure/B13803650.png)
